

Determining Prochloraz EC50 Values for *Penicillium digitatum*: Application Notes and Protocols

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Compound of Interest

Compound Name: Prochloraz

Cat. No.: B1679089

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These application notes provide a comprehensive overview and detailed protocols for determining the 50% effective concentration (EC50) of the fungicide **prochloraz** against *Penicillium digitatum*, the causative agent of citrus green mold. This document includes quantitative data on **prochloraz** sensitivity, detailed experimental procedures, and visualizations of the underlying biochemical pathway and experimental workflow.

Introduction

Prochloraz is an imidazole fungicide widely used to control postharvest diseases in citrus fruits, primarily caused by *Penicillium digitatum*. It functions as a demethylation inhibitor (DMI), targeting the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes. The emergence of **prochloraz**-resistant strains of *P. digitatum* necessitates standardized methods for monitoring sensitivity and understanding resistance mechanisms. The EC50 value, the concentration of a fungicide that inhibits 50% of microbial growth, is a key metric in these assessments.

Quantitative Data Summary

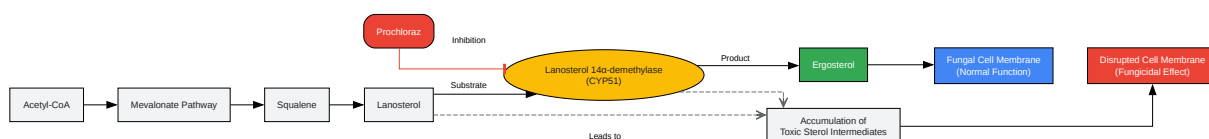
The following table summarizes **prochloraz** EC50 values for *P. digitatum* as reported in the scientific literature. These values highlight the variability in sensitivity among different isolates

and the significant difference between sensitive and resistant populations.

Isolate Type	Number of Isolates	EC50 Range (mg/L)	Mean EC50 (mg/L)	Standard Deviation (mg/L)	Reference
Sensitive	111	0.0024 - 0.0497	0.0090	0.0054	[1] [2]
Field Isolates (Overall)	129	0.0032 - 0.4582	Not Reported	Not Reported	[1] [2] [3] [4]
Lab-induced Resistant	2	3.97 - 5.68	Not Reported	Not Reported	[1] [2] [3]

Signaling Pathway: Prochloraz Inhibition of Ergosterol Biosynthesis

Prochloraz targets and inhibits the enzyme lanosterol 14 α -demethylase, a critical component of the ergosterol biosynthesis pathway in fungi. This enzyme is encoded by the CYP51 gene. Inhibition of this step leads to the depletion of ergosterol, a vital component for fungal cell membrane structure and function, and the accumulation of toxic sterol intermediates. This disruption of the cell membrane ultimately leads to fungal cell death.



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Caption: **Prochloraz** inhibits Lanosterol 14 α -demethylase, disrupting ergosterol synthesis.

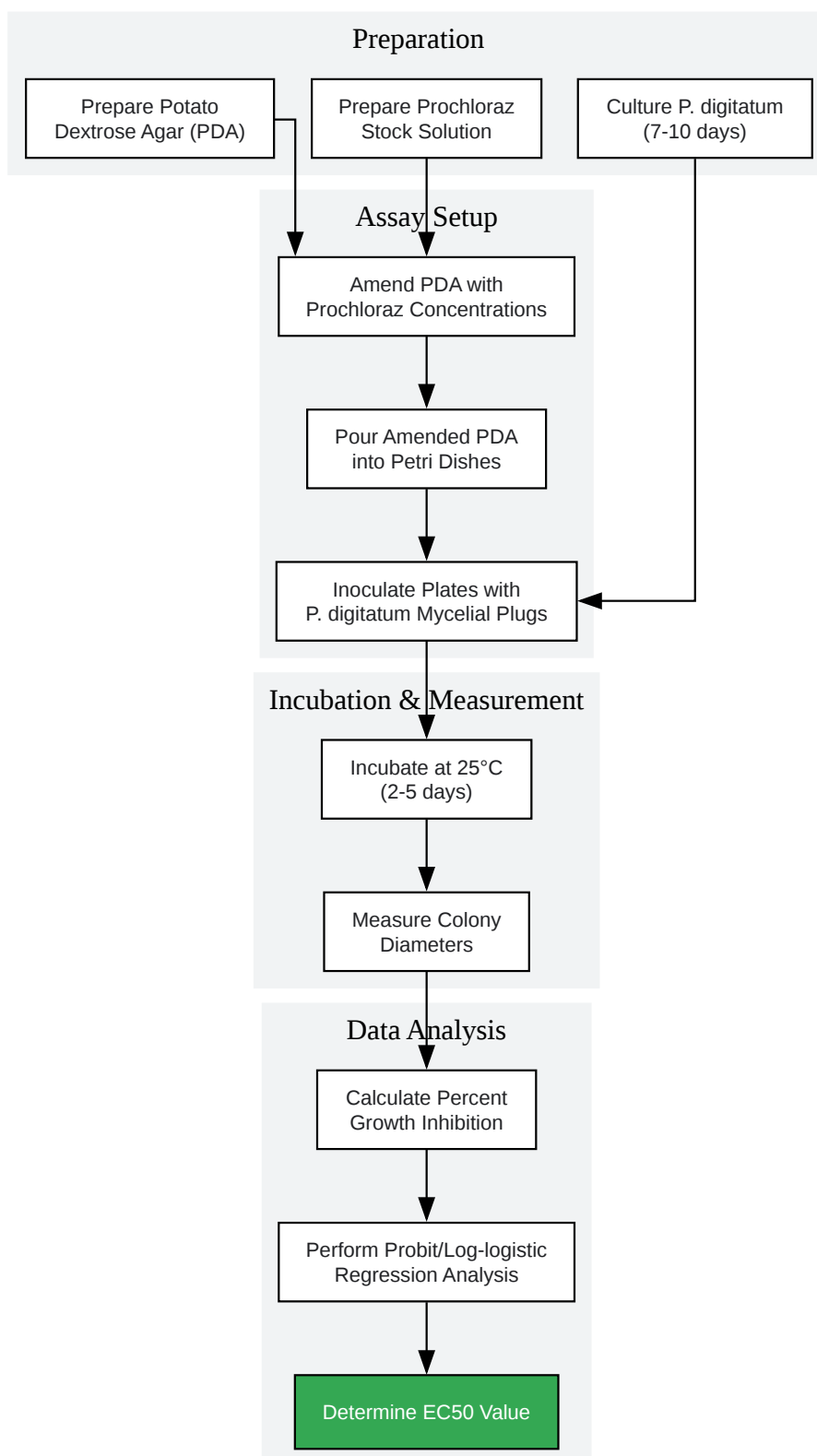
Experimental Protocols

This section provides a detailed methodology for determining the EC50 value of **prochloraz** against *P. digitatum* using the poisoned food technique (agar dilution method).

Materials

- *Penicillium digitatum* isolate(s)
- **Prochloraz** (analytical grade)
- Potato Dextrose Agar (PDA)
- Dimethyl sulfoxide (DMSO) or acetone (for **prochloraz** stock solution)
- Sterile Petri dishes (90 mm)
- Sterile distilled water
- Micropipettes and sterile tips
- Sterile cork borer (5 mm diameter)
- Incubator ($25 \pm 2^{\circ}\text{C}$)
- Parafilm
- Spectrophotometer or hemocytometer (for spore suspension standardization)

Experimental Workflow Diagram



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Caption: Workflow for determining the EC₅₀ of **prochloraz** against *P. digitatum*.

Detailed Protocol

- Preparation of **Prochloraz** Stock Solution:
 - Due to its low solubility in water, prepare a stock solution of **prochloraz** in DMSO or acetone (e.g., 1000 mg/L).
 - Ensure the final concentration of the solvent in the agar medium does not exceed a level that affects fungal growth (typically $\leq 1\%$ v/v).
- Preparation of Fungicide-Amended Media:
 - Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.
 - Cool the molten PDA to approximately 45-50°C in a water bath.
 - Add the appropriate volume of the **prochloraz** stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.0025, 0.005, 0.01, 0.02, 0.04, 0.1, 0.5, 1, 5, and 10 mg/L).
 - For the control plates (0 mg/L), add an equivalent volume of the solvent (DMSO or acetone) used for the stock solution.
 - Thoroughly mix the amended PDA and pour approximately 20 mL into each sterile 90 mm Petri dish. Allow the plates to solidify.
- Inoculation:
 - Use a 7-10 day old culture of *P. digitatum* grown on PDA.
 - Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of the fungal colony.
 - Place a single mycelial plug, mycelium-side down, in the center of each **prochloraz**-amended and control PDA plate.
- Incubation:

- Seal the Petri dishes with Parafilm.
- Incubate the plates at $25 \pm 2^{\circ}\text{C}$ in the dark for 2-5 days, or until the fungal growth in the control plates has reached a significant diameter (e.g., 60-70 mm).
- Data Collection:
 - Measure the diameter of the fungal colony in two perpendicular directions for each plate.
 - Calculate the average diameter for each replicate.
 - Subtract the diameter of the initial mycelial plug (5 mm) from the average colony diameter to get the net growth.
- Data Analysis and EC50 Calculation:
 - Calculate the percentage of mycelial growth inhibition for each **prochloraz** concentration using the following formula: $\% \text{ Inhibition} = [(dc - dt) / dc] \times 100$ Where:
 - dc is the average net growth diameter of the control colonies.
 - dt is the average net growth diameter of the colonies on the treated plates.
 - Transform the **prochloraz** concentrations to their logarithm (\log_{10}).
 - Plot the percentage of inhibition against the log-transformed concentrations of **prochloraz**.
 - Perform a probit or log-logistic regression analysis on the dose-response data to determine the EC50 value. Statistical software packages such as R (with the 'drc' package), SAS, or GraphPad Prism are recommended for this analysis.^[2]

Conclusion

The provided protocols and data serve as a valuable resource for the standardized assessment of **prochloraz** efficacy against *P. digitatum*. Consistent monitoring of EC50 values is essential for early detection of resistance and the implementation of effective disease management strategies in the citrus industry. The detailed workflow and understanding of the underlying

biochemical mechanism will aid researchers in conducting robust and reproducible experiments.

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